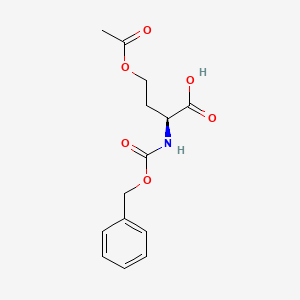

![molecular formula C14H13N3O4S2 B2447933 methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1396879-49-4](/img/structure/B2447933.png)

methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

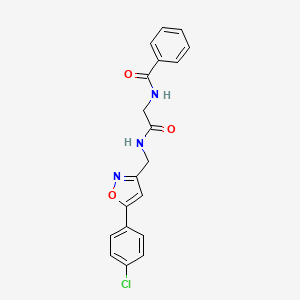

“Methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. It contains a pyrazolo[1,5-a]pyridine moiety, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .

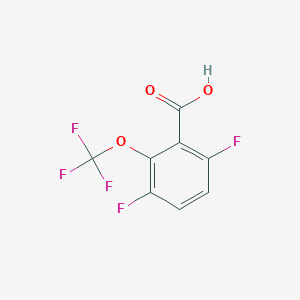

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyridine ring, a sulfamoyl group, and a thiophene ring. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrazolo[1,5-a]pyridine ring, the sulfamoyl group, and the thiophene ring. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazolo[1,5-a]pyridine ring could potentially make the compound more lipophilic, which could influence its solubility and stability .Aplicaciones Científicas De Investigación

Sure! Here’s a comprehensive analysis of the scientific research applications of “methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate”:

Antitumor Activity

This compound has shown potential as an antitumor agent due to its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives, which are known for their anticancer properties. The presence of the pyrazolo[1,5-a]pyridine moiety can enhance the compound’s ability to inhibit tumor cell proliferation by targeting specific enzymes and signaling pathways involved in cancer progression .

Enzymatic Inhibition

Methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate can act as an inhibitor for various enzymes, including kinases and phosphodiesterases. These enzymes play crucial roles in cellular processes, and their inhibition can be beneficial in treating diseases such as cancer, asthma, and chronic obstructive pulmonary disease (COPD) .

Optoelectronic Applications

The compound’s unique structure makes it suitable for use in optoelectronic devices. Its ability to act as an electron transport material can be leveraged in the development of organic light-emitting diodes (OLEDs) and other optoelectronic components. The pyrazolo[1,5-a]pyridine core contributes to its favorable electronic properties, making it a promising candidate for these applications .

Bioimaging

Due to its fluorescent properties, this compound can be used in bioimaging applications. Fluorescent molecules are essential tools for studying intracellular processes, and the pyrazolo[1,5-a]pyridine moiety can enhance the compound’s photophysical properties, making it useful for imaging biological systems .

Antiviral Agents

The structural features of methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate suggest potential antiviral activity. Compounds with similar structures have been investigated for their ability to inhibit viral replication, making this compound a candidate for further research in antiviral drug development .

Material Science

In material science, this compound can be utilized for its photophysical properties. Its ability to absorb and emit light efficiently makes it suitable for applications in the development of new materials with specific optical characteristics. This can include the creation of sensors, light-emitting materials, and other advanced materials .

Therapeutic Agents

Beyond its antitumor and antiviral potential, this compound can be explored as a therapeutic agent for other diseases. Its ability to interact with various biological targets, including enzymes and receptors, opens up possibilities for developing new drugs for a range of conditions .

Chemical Probes

Methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate can be used as a chemical probe in research to study the function of specific proteins and pathways. Its unique structure allows it to bind selectively to certain targets, providing valuable insights into biological processes and aiding in the discovery of new therapeutic targets .

Mecanismo De Acción

Target of Action

Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their antitrypanosomal activity .

Mode of Action

Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been identified as strategic compounds for optical applications due to their tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Biochemical Pathways

Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to have a wide range of pharmaceutical activities, including hmg-coa reductase inhibitors , COX-2 selective inhibitors , AMP phosphodiesterase inhibitors , and KDR kinase inhibitors , suggesting that they may affect a variety of biochemical pathways.

Result of Action

Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to have a wide range of pharmaceutical activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

methyl 3-(pyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S2/c1-21-14(18)13-12(5-7-22-13)23(19,20)16-9-10-8-15-17-6-3-2-4-11(10)17/h2-8,16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVFXHMVHJKGIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2447865.png)